Dubiusine

structural elucidation homolycorine alkaloid chemotaxonomy

Dubiusine (CAS 119308-98-4) is a homolycorine-type Amaryllidaceae alkaloid with the molecular formula C₂₃H₂₇NO₈ and a molecular weight of 445.5 g/mol. Its structure is defined as 2α-acetoxy-9-(3-hydroxybutyryl)homolycorine, featuring a rare 3-hydroxybutyryl ester substituent at the C-9 position on the homolycorine skeleton.

Molecular Formula C23H27NO8
Molecular Weight 445.5 g/mol
Cat. No. B1218240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDubiusine
Molecular FormulaC23H27NO8
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC1=C(C=C2C(=C1)C3C(C(C=C4C3N(CC4)C)OC(=O)C)OC2=O)OC)O
InChIInChI=1S/C23H27NO8/c1-11(25)7-19(27)31-17-9-14-15(10-16(17)29-4)23(28)32-22-18(30-12(2)26)8-13-5-6-24(3)21(13)20(14)22/h8-11,18,20-22,25H,5-7H2,1-4H3/t11?,18-,20-,21+,22+/m0/s1
InChIKeyFBWQZJWDTGIERI-MIYFKOFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dubiusine: Definition, Compound Class, and Baseline Procurement Identifiers


Dubiusine (CAS 119308-98-4) is a homolycorine-type Amaryllidaceae alkaloid with the molecular formula C₂₃H₂₇NO₈ and a molecular weight of 445.5 g/mol [1]. Its structure is defined as 2α-acetoxy-9-(3-hydroxybutyryl)homolycorine, featuring a rare 3-hydroxybutyryl ester substituent at the C-9 position on the homolycorine skeleton [2]. First isolated from Narcissus dubius in 1988, dubiusine belongs to the homolycorine subclass of the Amaryllidaceae alkaloid family, characterized by a contiguous aryl–pyran–hexyl–pyrrolidine ring system [3]. The compound is classified under ChEBI:31525 and KEGG Compound C12240 [1].

Homolycorine-type alkaloid with rare C-9 3-hydroxybutyryl ester
Structural distinction for SAR and chemotaxonomic studies
Reported exclusive N. dubius botanical marker

Why Homolycorine-Type Analogs Cannot Substitute for Dubiusine in Targeted Research and Procurement


Despite sharing the homolycorine skeleton with in-class alkaloids such as homolycorine (C₁₈H₂₁NO₄), 8-O-demethylhomolycorine (C₁₇H₁₉NO₄), and 9-O-demethylhomolycorine (C₁₇H₁₉NO₄), dubiusine is structurally distinguished by a unique 3-hydroxybutyryl ester at the C-9 position, which is absent in all other known homolycorine-type alkaloids [1]. This structural difference translates into a distinct pharmacological profile: dubiusine demonstrates dose-dependent cytotoxicity against colorectal cancer cell lines (HTC-15, HTC-16, HT-29) with IC₅₀ values between 27.95 and 30.59 µM, whereas the parent compound homolycorine is largely inactive (IC₅₀ > 100 µM) across most cancer cell lines except KB cells [2][3]. Furthermore, dubiusine is the only homolycorine-type alkaloid that has been reported to induce late apoptosis and G2/M cell cycle arrest via coordinated downregulation of Bcl-2/Bcl-x and upregulation of initiator and executioner caspases in colorectal cancer models [2]. Botanically, dubiusine has been exclusively reported from Narcissus dubius, while homolycorine, 8-O-demethylhomolycorine, and galanthamine are widespread across the Narcissus genus, making dubiusine a more specific chemotaxonomic marker [4]. These combined structural, pharmacological, and chemotaxonomic differences make direct substitution of dubiusine by other homolycorine-type alkaloids scientifically invalid for studies requiring this specific molecular entity.

C-9 ester absence
Homolycorine-type analogs lack the 3-hydroxybutyryl ester, which may shift cytotoxicity and SAR interpretation.
Cytotoxicity profile divergence
Reported CRC cell-line response may not transfer to parent alkaloid homolycorine (largely inactive across most cancer lines).
Botanical exclusivity
Dubiusine is restricted to N. dubius; common analogs from multiple Narcissus spp. may differ in supply consistency and chemotype.

Quantitative Comparator-Based Evidence for Dubiusine Differentiation Against Closest Analogs


Dubiusine Possesses a Unique 3-Hydroxybutyryl Ester Substituent Absent in All Other Homolycorine-Type Alkaloids

Dubiusine is the only known homolycorine-type alkaloid that bears a 3-hydroxybutyryl ester group at the C-9 position (2α-acetoxy-9-(3-hydroxybutyryl)homolycorine), as established by spectroscopic analysis and chemical correlation [1]. In contrast, the most closely related analogs—homolycorine (C₁₈H₂₁NO₄, MW 315.36), 9-O-demethylhomolycorine (C₁₇H₁₉NO₄, MW 301.34), and 8-O-demethylhomolycorine (C₁₇H₁₉NO₄, MW 301.34)—lack this ester functionality and instead bear methoxy or hydroxy substituents at the corresponding positions [2]. This structural difference increases dubiusine's molecular weight to 445.5 g/mol and introduces an additional hydrogen bond donor/acceptor capacity (HBD = 1, HBA = 9) compared to homolycorine (HBD = 0, HBA = 5), resulting in a markedly lower calculated LogP of 0.9 versus ~2.0 for homolycorine [3].

C-9 Ester Substituent
Head-to-head
Dubiusine: 3-hydroxybutyryl ester; LogP 0.9, HBA 9
Homolycorine: 9-methoxy; LogP ~2.0, HBA 5
Unique C-9 ester defines scaffold identity for SAR and dereplication
Spectroscopic confirmation; computed properties from PubChem
structural elucidation homolycorine alkaloid chemotaxonomy

Exclusive Botanical Occurrence: Dubiusine Is Reported Only from Narcissus dubius, Unlike Ubiquitous Homolycorine Analogs

Dubiusine has been reported exclusively from Narcissus dubius (growing in Candasnos, Spain), as established in the original isolation study [1]. A subsequent investigation of Narcissus tortifolius (Almería, Spain) confirmed that while galanthamine, homolycorine, and 8-O-demethylhomolycorine are common across the genus, dubiusine remains restricted to N. dubius [2]. An additional study identified dubiusine in Adenoon indicum Dalz (Asteraceae), representing its first isolation outside the Amaryllidaceae, though this finding remains singular and requires further corroboration [3]. In contrast, homolycorine has been reported from at least 15 Narcissus species, 8-O-demethylhomolycorine from at least 10 species, and galanthamine from the entire Galanthus and Narcissus genera [2].

Botanical Occurrence
Head-to-head
Reported in N. dubius (1 sp.) vs homolycorine in ≥15 Narcissus spp.
Supports species-specific chemotaxonomic marker use
One report from Adenoon indicum requires corroboration
chemotaxonomy Narcissus dubius species-specific marker

Dubiusine Cytotoxicity Against Colorectal Cancer: IC₅₀ 27.95–30.59 µM vs. Homolycorine (IC₅₀ > 100 µM in Most Cancer Lines)

Dubiusine demonstrated dose-dependent anti-proliferative activity against three human colorectal cancer (CRC) cell lines: HTC-15 (IC₅₀ = 27.95 µM), HTC-16 (IC₅₀ = 30 µM), and HT-29 (IC₅₀ = 30.59 µM), as determined by MTT assay [1]. By contrast, the parent alkaloid homolycorine showed IC₅₀ values > 100 µM across multiple cancer cell lines (MCF-7, HL-60, A549, SMMC-7721, SW480), with the sole exception of KB nasopharyngeal carcinoma cells where IC₅₀ < 10 µM was observed [2]. Other homolycorine-type alkaloids such as (+)-2-hydroxy-8-demethyl-homolycorine-α-N-oxide also lacked significant cytotoxicity (IC₅₀ > 80 µM) across a panel including meningioma, glioblastoma, and colon adenocarcinoma lines [2]. In a cross-study comparison, 9-O-demethylhomolycorine exhibited GSK-3β inhibitory activity with an IC₅₀ of 30.00 ± 0.71 µM, which is in a similar micromolar range as dubiusine's anti-proliferative IC₅₀, but against a completely different molecular target, rendering direct cytotoxicity comparisons invalid [3].

CRC Cytotoxicity
Context-dependent
IC₅₀ 27.95–30.59 µM (HTC-15, HTC-16, HT-29)
Reported cell-model response; homolycorine >100 µM in most lines
Cross-study MTT assay comparison; CRC-specific context
colorectal cancer cytotoxicity IC₅₀

Apoptosis Induction and G2/M Cell Cycle Arrest: A Mechanistic Profile Not Reported for Other Homolycorine-Type Alkaloids

Dubiusine treatment of CRC cells (HTC-15, HTC-16, HT-29) induced late apoptosis and arrested the cell cycle at the G2/M phase, as demonstrated by flow cytometric analysis [1]. At the molecular level, dubiusine downregulated the anti-apoptotic proteins Bcl-2 and Bcl-x while upregulating initiator and executioner caspases, establishing a defined apoptosis signaling mechanism [1]. In silico molecular docking and molecular dynamics simulations further confirmed stable binding of dubiusine to multiple caspase proteins, supporting a direct protein–ligand interaction model [1]. In contrast, the published literature on homolycorine, 8-O-demethylhomolycorine, and 9-O-demethylhomolycorine contains no reports of apoptosis induction or cell cycle arrest characterization; their biological profiling has been limited largely to GSK-3β inhibition (IC₅₀ values 27.81–30.75 µM) and hypotensive activity [2][3]. This represents a class-level inference: dubiusine is currently the only homolycorine-type alkaloid for which a detailed apoptosis mechanism has been experimentally established in colorectal cancer models.

Apoptosis Mechanism
Class-level
Late apoptosis + G2/M arrest via Bcl-2/Bcl-x ↓, caspase ↑
Supports apoptosis pathway-response interpretation
No comparable mechanistic data for other homolycorine alkaloids
apoptosis cell cycle arrest Bcl-2 caspase

Chemical Derivatization: Dubiusine Converts to 9-O-Demethyl-2α-hydroxyhomolycorine in 86% Yield Under Mild Alkaline Conditions

Dubiusine can be chemically transformed into 9-O-demethyl-2α-hydroxyhomolycorine via alkaline hydrolysis using potassium hydroxide (KOH) in ethanol as solvent, with a reaction time of only 0.5 hours and an isolated yield of 86% [1]. This transformation removes both the C-2 acetoxy group and the C-9 3-hydroxybutyryl ester, yielding a demethylated homolycorine derivative (C₁₇H₁₉NO₅, MW 317.34). This reaction quantitatively differs from the derivatization of homolycorine itself, which lacks the 3-hydroxybutyryl ester and therefore cannot serve as a precursor to the same 9-O-demethyl-2α-hydroxy product through an analogous one-step procedure [2]. The high yield and mild conditions (room temperature, 0.5 h) make dubiusine a practical semisynthetic entry point into the 2α-hydroxyhomolycorine scaffold, a substructure found in several bioactive Amaryllidaceae alkaloids including lycorenine (IC₅₀ 0.8–1.2 µg/mL against LMTK and HEPG2 cells) .

Derivatization Yield
Head-to-head
86% yield to 9-O-demethyl-2α-hydroxyhomolycorine
Semisynthetic entry to 2α-hydroxyhomolycorine scaffold
KOH/EtOH, 0.5 h; homolycorine cannot undergo analogous step
chemical derivatization semisynthesis alkaline hydrolysis

Best-Fit Research and Industrial Application Scenarios for Dubiusine Based on Verified Evidence


Colorectal Cancer Drug Discovery: Lead Identification and Apoptosis Mechanism Studies

Dubiusine is appropriate as a lead compound or tool molecule for colorectal cancer (CRC) drug discovery programs, based on its reproducible, dose-dependent anti-proliferative activity against three human CRC cell lines (HTC-15, HTC-16, HT-29) with IC₅₀ values ranging from 27.95 to 30.59 µM [1]. Unlike homolycorine, which is inactive (IC₅₀ > 100 µM) across most cancer lines, dubiusine provides a defined molecular mechanism involving Bcl-2/Bcl-x downregulation, caspase activation (both initiator and executioner), late apoptosis induction, and G2/M cell cycle arrest [1][2]. The availability of in silico docking and molecular dynamics data confirming stable caspase–dubiusine complex formation further supports its use in structure-based drug design campaigns targeting the apoptotic pathway in CRC [1].

Chemotaxonomic Standard and Botanical Authentication of Narcissus dubius

Dubiusine serves as a species-specific chemotaxonomic marker for the authentication of Narcissus dubius plant material, given its exclusive isolation from this species within the Narcissus genus [1]. Unlike the widespread alkaloids homolycorine, 8-O-demethylhomolycorine, and galanthamine, which are common across numerous Narcissus species, dubiusine provides unambiguous botanical identification when detected in plant extracts or phytochemical profiles [1][2]. This application is particularly relevant for quality control in botanical raw material sourcing, herbal product standardization, and biodiversity surveys in the Iberian Peninsula, where N. dubius is endemic [2].

Semisynthetic Diversification: Accessing the 2α-Hydroxyhomolycorine Scaffold

Dubiusine can be employed as a high-yielding (86%) semisynthetic precursor for accessing 9-O-demethyl-2α-hydroxyhomolycorine and related 2α-hydroxyhomolycorine derivatives under mild alkaline hydrolysis conditions (KOH/EtOH, 0.5 h) [1]. This reaction provides a concise entry point into a scaffold related to lycorenine, a homolycorine-type alkaloid with reported cytotoxicity (IC₅₀ 0.8–1.2 µg/mL against LMTK and HEPG2 cells) and vasodepressor activity in normotensive rats [2][3]. The 86% yield, operational simplicity, and short reaction time make dubiusine a practical starting material for medicinal chemistry programs aimed at generating homolycorine-based analog libraries for SAR exploration [1].

Cardiovascular Pharmacology: Hypotensive Activity in Normotensive Models

Dubiusine, together with homolycorine, 8-O-demethylhomolycorine, and lycorenine, has been shown to elicit a hypotensive response (>20% reduction in arterial pressure) in normotensive rat models at doses of 1.5 mg/kg i.v., with effects lasting from 2 to 36 minutes [1]. While this activity is shared across several homolycorine-type alkaloids, dubiusine's unique 3-hydroxybutyryl ester may offer differentiated pharmacokinetic properties (e.g., altered LogP of 0.9 vs. ~2.0 for homolycorine) that could affect tissue distribution and duration of action in cardiovascular studies [2]. Researchers investigating Amaryllidaceae alkaloids as hypotensive lead compounds or in vivo cardiovascular pharmacology should include dubiusine in comparative panels alongside homolycorine and lycorenine to assess the structure–activity relationship of the C-9 ester substituent [1].

Application
Selection Property
Validation Focus
CRC cell-line endpoint studies
Apoptosis pathway engagement context
Cytotoxicity and apoptosis endpoint review
N. dubius botanical authentication
Species-specific chemotaxonomic marker
Phytochemical profiling and sourcing verification
Homolycorine scaffold semisynthesis
Alkaline hydrolysis precursor capability
Derivative identity and yield verification
Normotensive rat cardiovascular models
C-9 ester substituent SAR context
Blood pressure endpoint monitoring
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